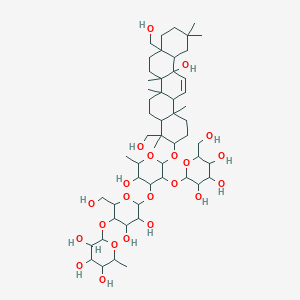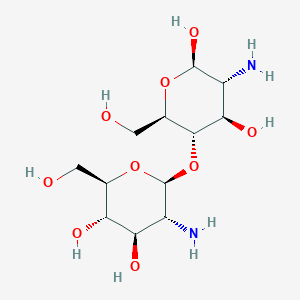
β-D-葡萄糖胺基-(1->4)-β-D-葡萄糖胺
描述
Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is a molecule with the molecular formula C12H24N2O9 . It is a type of chitobiose, which is a disaccharide consisting of two glucosamine units . The molecule contains a total of 48 bonds, including 24 non-H bonds, 4 rotatable bonds, 2 six-membered rings, 2 primary amines (aliphatic), 6 hydroxyl groups, 2 primary alcohols, 3 secondary alcohols, and 3 ethers (aliphatic) .
Synthesis Analysis
The synthesis of N-acetyl-β-D-glucosaminyl-(1-4)-N-acetylmuramyl L-alanyl-D-isoglutamine (GMDP) has been reported, which involves the synthesis of a β (1-4) linked glucosamine disaccharide and selective transformation of the glucosamine residue .Molecular Structure Analysis
The molecule has a complex structure with multiple functional groups. It includes two glucosamine units linked by a beta-1,4-glycosidic bond . The IUPAC name for this compound is (2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol .Chemical Reactions Analysis
While specific chemical reactions involving beta-D-glucosaminyl-(1->4)-beta-D-glucosamine are not mentioned in the search results, it is known to be functionally related to a beta-D-glucosaminyl-(1->4)-D-glucosamine .Physical And Chemical Properties Analysis
The molecular weight of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is 340.33 g/mol . It has a high number of hydrogen bond donors (8) and acceptors (11), indicating its potential to form multiple hydrogen bonds .科学研究应用
Role in Chitobioses
Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: is a fundamental unit of chitobioses, which are the building blocks of chitin . Chitin is a major component of the exoskeletons of arthropods and cell walls of fungi. Research into the manipulation of these chitobioses can lead to advancements in biopesticides and antifungal agents.
Glycoprotein Analysis
This compound is used in the study of glycoproteins, particularly in understanding the structure and function of N-linked oligosaccharides . It’s crucial for the development of techniques like mass spectrometry to analyze glycoprotein structures, which has implications in disease diagnosis and biopharmaceutical development.
Congenital Disorders of Glycosylation
The study of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is significant in understanding congenital disorders of glycosylation (CDG). Research in this area can lead to better diagnostic methods and potential therapies for such disorders .
Enzyme Functionality and Production
This disaccharide is involved in the production and study of enzymes like Peptide-N-Glycosidase F (PNGase F), which is essential for cleaving N-linked glycans from glycoproteins. This has applications in biotechnology, where enzymes are produced for industrial and research purposes .
ER-Associated Degradation Pathway
Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: is relevant in the study of the ER-associated degradation (ERAD) pathway. This pathway is responsible for the degradation of misfolded proteins, and understanding it can contribute to the development of treatments for diseases caused by protein misfolding .
作用机制
Target of Action
Beta-D-Glucosaminyl-(1->4)-Beta-D-Glucosamine is a type of chitobioses . It is a key component in various biochemical processes.
Mode of Action
For instance, the enzyme N-acetyl-beta-glucosaminyl-glycoprotein 4-beta-N-acetylgalactosaminyltransferase can transfer N-acetyl-D-galactosamine (GalNAc) to N-glycan and O-glycan substrates that have N-acetyl-D-glucosamine (GlcNAc) at their non-reducing end .
属性
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTSDROPCWIKKY-PMCTYKHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584131 | |
| Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine | |
CAS RN |
77224-08-9, 148411-57-8 | |
| Record name | 2-Amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77224-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chitosan, 2-hydroxypropanoate (ester) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)




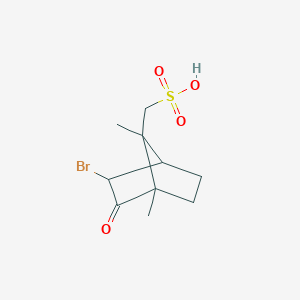
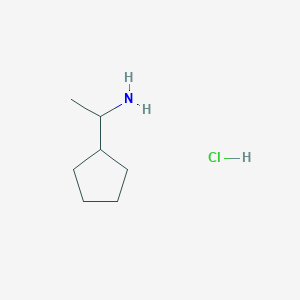


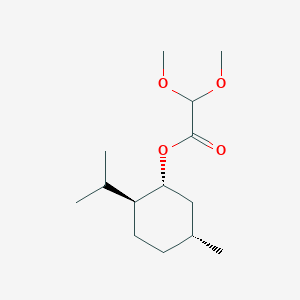
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
